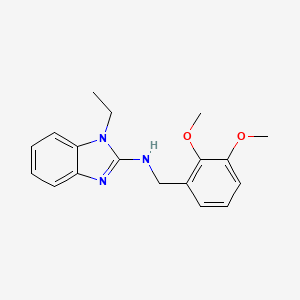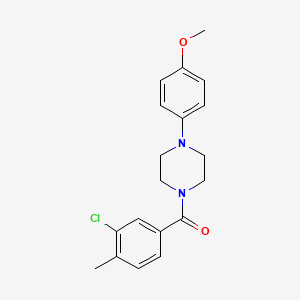![molecular formula C15H15ClN2O3S B5756299 3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)
3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It was initially developed as a kinase inhibitor, but its mechanism of action has since been found to be more complex.
Scientific Research Applications
3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple kinases involved in tumor growth and angiogenesis, including RAF, VEGFR, and PDGFR. 3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006 has also been studied for its potential use in other diseases, such as rheumatoid arthritis and hepatitis C.
Mechanism of Action
3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006's mechanism of action is complex and involves the inhibition of multiple kinases. It has been shown to inhibit RAF kinases, which are involved in the MAPK/ERK signaling pathway, leading to decreased tumor cell proliferation. 3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006 also inhibits VEGFR and PDGFR, leading to decreased angiogenesis and tumor growth.
Biochemical and Physiological Effects
3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells, as well as inhibit tumor cell proliferation and angiogenesis. 3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006 has also been shown to have anti-inflammatory effects and to decrease fibrosis in animal models.
Advantages and Limitations for Lab Experiments
3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006 has several advantages for lab experiments, including its potent inhibition of multiple kinases and its ability to induce apoptosis in tumor cells. However, it also has some limitations, including its poor solubility and potential toxicity.
Future Directions
There are several future directions for the study of 3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of 3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006. Another area of interest is the study of 3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006's potential use in combination with other drugs for cancer treatment. Additionally, the development of new formulations of 3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006 with improved solubility and bioavailability is an area of ongoing research.
Synthesis Methods
3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide 43-9006 can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 3-nitrobenzoyl chloride, followed by reduction with tin(II) chloride. The resulting intermediate is then reacted with N-methyl-N-(methylsulfonyl)amine to yield the final product.
properties
IUPAC Name |
3-chloro-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(22(2,20)21)14-8-4-7-13(10-14)17-15(19)11-5-3-6-12(16)9-11/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFNRDJZLSHKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-methyl-2-(4-nitrophenyl)-4-pyrimidinyl]morpholine](/img/structure/B5756217.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)
![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)

![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)



